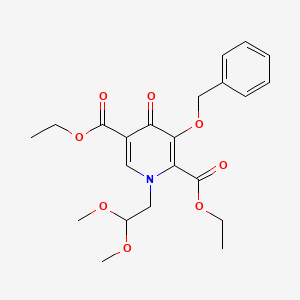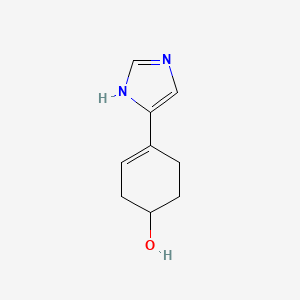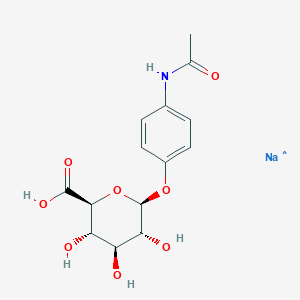
2,2'-((4-Fluorophenyl)methylene)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-Fluorophenyl)methylene)dipyridine is an organic compound that belongs to the family of dipyridines. This compound is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to two pyridine rings. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((4-Fluorophenyl)methylene)dipyridine typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridylmethanol in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired dipyridine compound. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of 2,2’-((4-Fluorophenyl)methylene)dipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization and column chromatography are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,2’-((4-Fluorophenyl)methylene)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dipyridine derivatives.
Scientific Research Applications
2,2’-((4-Fluorophenyl)methylene)dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 2,2’-((4-Fluorophenyl)methylene)dipyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The methylene bridge provides flexibility, enabling the compound to adopt various conformations and interact with different molecular pathways .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the fluorophenyl group, making it less lipophilic and less effective in penetrating cell membranes.
4,4’-Bipyridine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2,2’-Dipyridylamine: Contains an amine group instead of a methylene bridge, resulting in different coordination chemistry and biological properties.
Uniqueness: 2,2’-((4-Fluorophenyl)methylene)dipyridine stands out due to its unique combination of a fluorophenyl group and a methylene bridge, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C17H13FN2 |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)-pyridin-2-ylmethyl]pyridine |
InChI |
InChI=1S/C17H13FN2/c18-14-9-7-13(8-10-14)17(15-5-1-3-11-19-15)16-6-2-4-12-20-16/h1-12,17H |
InChI Key |
HARWOZYEHKXZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)




![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)

![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)


![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
